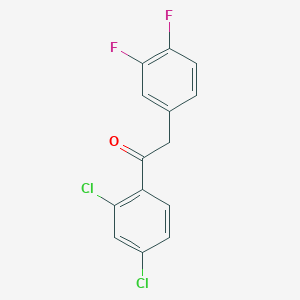

1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone

Descripción

1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone is a diarylketone derivative featuring two distinct aromatic substituents: a 2,4-dichlorophenyl group and a 3,4-difluorophenyl group. The dichlorophenyl moiety enhances electron-withdrawing properties, while the difluorophenyl group contributes to metabolic stability and lipophilicity, making it a candidate for antifungal and antimicrobial applications .

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)-2-(3,4-difluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2F2O/c15-9-2-3-10(11(16)7-9)14(19)6-8-1-4-12(17)13(18)5-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNJXRQCUDKMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-dichlorobenzoyl chloride with 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the chlorine and fluorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogenation using halogenating agents like bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 2,4-dichlorobenzoic acid and 3,4-difluorobenzoic acid.

Reduction: Formation of 1-(2,4-dichlorophenyl)-2-(3,4-difluorophenyl)ethanol.

Substitution: Formation of various substituted aromatic ketones depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone has demonstrated potential in medicinal chemistry due to its structural properties that can influence biological activity.

-

Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast and lung cancer cells by inducing apoptosis and disrupting cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action A549 (Lung) TBD Apoptosis induction MCF7 (Breast) TBD Cell cycle arrest

Biocatalysis

The compound can also serve as a substrate or intermediate in biocatalytic processes. Research has shown that enzymes such as short-chain dehydrogenases can effectively convert related compounds into more biologically active forms.

- Biocatalytic Synthesis : Studies have highlighted the efficient conversion of precursor compounds into desired products using microbial enzymes, showcasing the compound's utility in green chemistry approaches.

Material Science

In material science, this compound can be utilized as a building block for synthesizing polymers and other materials with specific properties.

- Polymerization Reactions : The compound's reactive ketone group allows for incorporation into polymer chains, potentially enhancing thermal stability and chemical resistance.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF7 and A549 cells compared to control groups. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Biocatalytic Applications

Research conducted on the biotransformation of this compound demonstrated its effectiveness when used with specific bacterial strains. The study found that certain dehydrogenases could convert it into more potent derivatives that exhibited enhanced biological activity against pathogenic bacteria.

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and interaction with biological systems.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Halogen Effects

The position and type of halogen substituents significantly influence reactivity, yield, and biological activity:

- 1-(2,4-Dichlorophenyl)ethanone (1e): In tandem synthesis reactions, this compound yielded products in 74% efficiency, lower than mono-halogenated analogs, due to steric hindrance and electronic deactivation at the 2,4-positions .

- 1-(3,4-Dichlorophenyl)ethanone (1f): Exhibited a slightly higher yield (78%) compared to 1e, attributed to reduced steric effects at the 3,4-positions .

- 1-(2,4-Dichloro-5-fluorophenyl)ethanone: With a molecular weight of 207.025 g/mol, this analog demonstrates how additional fluorine substitution can fine-tune electronic properties without significantly altering steric bulk .

Table 1: Halogen Substituent Effects on Reaction Yields

| Compound | Substituents | Yield (%) | Reference |

|---|---|---|---|

| 1-(2,4-Dichlorophenyl)ethanone | 2,4-Cl | 74 | |

| 1-(3,4-Dichlorophenyl)ethanone | 3,4-Cl | 78 | |

| 1-(2,4-Dichloro-5-fluorophenyl)ethanone | 2,4-Cl, 5-F | N/A |

Functional Group Modifications

Replacement of the difluorophenyl group with heterocycles or other substituents alters biological activity:

- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (9g): Incorporation of a triazole ring enhances antifungal activity by targeting fungal CYP51 enzymes .

- 1-(2,4-Difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone: A key intermediate in fluconazole synthesis, this compound highlights the importance of fluorine in improving pharmacokinetic profiles .

- 2-(2,4-Difluorophenyl)-2-[(1H-1,2,4-triazol-1-ylmethyl)]-3-acetyl-5-amino-thiadiazoline (3A): Demonstrates broad-spectrum antifungal activity due to synergistic effects of fluorine and the thiadiazoline moiety .

Physicochemical Properties

- Molecular Weight: The target compound (C14H8Cl2F2O) has a theoretical molecular weight of 301.12 g/mol, higher than analogs like 1-(2,4-dichloro-5-fluorophenyl)ethanone (207.025 g/mol) due to its additional aromatic ring .

- Solubility : Difluorophenyl groups generally improve solubility in polar solvents compared to dichlorophenyl analogs, as seen in 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]phenylcarbamate derivatives .

Actividad Biológica

1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone (CAS: 1540715-31-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antifungal, anticancer, and enzyme inhibition activities, supported by relevant data and case studies.

- Molecular Formula : C14H8Cl2F2O

- Molecular Weight : 301.11 g/mol

- IUPAC Name : 1-(2,4-dichlorophenyl)-2-(3,4-difluorophenyl)ethan-1-one

- Purity : 95% .

Antifungal Activity

Research has shown that compounds with similar structural features exhibit significant antifungal properties. In a study evaluating various azole derivatives against Candida albicans, it was found that compounds with dichloro and difluoro substitutions demonstrated varying degrees of activity.

Minimum Inhibitory Concentration (MIC) Results:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | TBD |

| Fluconazole (FLC) | 0.020 |

| 2,4-Dichloro derivative | 0.00035 |

The compound's structural modifications significantly impacted its antifungal efficacy. Notably, the presence of the dichlorinated phenyl ring correlated with enhanced antifungal activity compared to its difluorinated counterparts .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against various cancer cell lines. A study focused on the cytotoxic effects of similar derivatives showed promising results.

IC50 Values Against Cancer Cell Lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD |

| Olaparib | MCF-7 | 57.3 |

The compound exhibited significant inhibitory effects on cell proliferation in breast cancer models, suggesting its potential as an anticancer agent .

Enzyme Inhibition Studies

In addition to its antifungal and anticancer activities, the compound's ability to inhibit cytochrome P450 enzymes was evaluated. Cytochrome P450 enzymes are crucial in drug metabolism and synthesis of steroid hormones.

Inhibition Results:

| Enzyme | Inhibition (%) |

|---|---|

| CYP11B1 | No inhibition |

| CYP11B2 | Slight inhibition at high concentrations |

These findings indicate that while the compound may not significantly inhibit CYP11B1, it shows potential for selective inhibition of other enzymes at elevated concentrations .

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds structurally related to this compound. For instance:

- Study on Antifungal Activity : The compound was evaluated alongside other derivatives for their antifungal properties against Candida species. The results indicated that halogen substitutions notably affected the activity levels.

- Anticancer Research : Investigations into the cytotoxic effects on human breast cancer cells revealed that specific modifications in the structure enhanced the anticancer efficacy compared to standard treatments like Olaparib.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.